molecular formula C11H14N2O3 B14834433 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline

4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline

Cat. No.: B14834433
M. Wt: 222.24 g/mol
InChI Key: PYYVSHWPXQWJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C11H14N2O3. It contains a cyclopropoxy group, a dimethylamino group, and a nitro group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclopropoxy and dimethylamino groups. One common method is the nitration of 4-cyclopropoxyaniline using nitric acid under controlled conditions to introduce the nitro group. This is followed by the alkylation of the resulting nitroaniline with dimethylamine to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar structure but lacks the cyclopropoxy and dimethylamino groups.

    N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the cyclopropoxy group.

    4-Cyclopropoxyaniline: Similar structure but lacks the nitro group.

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. The combination of the nitro, dimethylamino, and cyclopropoxy groups makes this compound versatile for various applications and research studies .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-2-nitroaniline

InChI

InChI=1S/C11H14N2O3/c1-12(2)10-6-5-9(16-8-3-4-8)7-11(10)13(14)15/h5-8H,3-4H2,1-2H3

InChI Key

PYYVSHWPXQWJSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.